Benzene, 1-[(chloromethoxy)methyl]-4-fluoro-

Physicochemical Properties Partition Coefficient Purification

Benzene, 1-[(chloromethoxy)methyl]-4-fluoro- (CAS 104620-66-8), also known as 4-fluorobenzyl chloromethyl ether, is a fluorinated aromatic chloromethyl ether with the molecular formula C8H8ClFO and a molecular weight of 174.60 g/mol. This compound belongs to the class of α-chloroalkyl aryl ethers, which serve as versatile alkylating agents and protecting group precursors in organic synthesis.

Molecular Formula C8H8ClFO
Molecular Weight 174.60 g/mol
CAS No. 104620-66-8
Cat. No. B13690958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-[(chloromethoxy)methyl]-4-fluoro-
CAS104620-66-8
Molecular FormulaC8H8ClFO
Molecular Weight174.60 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COCCl)F
InChIInChI=1S/C8H8ClFO/c9-6-11-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2
InChIKeyIQGCEMRPOOSUPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzene, 1-[(chloromethoxy)methyl]-4-fluoro- (CAS 104620-66-8) Procurement & Differentiation Guide


Benzene, 1-[(chloromethoxy)methyl]-4-fluoro- (CAS 104620-66-8), also known as 4-fluorobenzyl chloromethyl ether, is a fluorinated aromatic chloromethyl ether with the molecular formula C8H8ClFO and a molecular weight of 174.60 g/mol [1]. This compound belongs to the class of α-chloroalkyl aryl ethers, which serve as versatile alkylating agents and protecting group precursors in organic synthesis. Its structure features a 4-fluorophenyl ring attached to a -CH2OCH2Cl moiety, conferring distinct electronic and steric properties that differentiate it from simpler benzyl halides [2].

Why Benzene, 1-[(chloromethoxy)methyl]-4-fluoro- Cannot Be Replaced by Simple 4-Fluorobenzyl Halides or Alcohols


Interchanging Benzene, 1-[(chloromethoxy)methyl]-4-fluoro- with common 4-fluorobenzyl halides (chloride, bromide, iodide) or the corresponding alcohol is scientifically unjustified due to fundamental differences in electrophilic reactivity, stability, and synthetic utility. The chloromethyl ether moiety (-OCH2Cl) introduces an oxygen spacer that attenuates the electron-withdrawing effect of the halogen, resulting in a distinct reactivity profile for nucleophilic substitution and alkylation reactions compared to the direct benzyl halides [1]. Furthermore, the presence of the ether linkage alters the compound's physicochemical properties—including LogP, boiling point, and density—affecting its behavior in biphasic systems and chromatographic purification. This compound also serves as a methoxymethyl (MOM) protecting group precursor, a functionality entirely absent in 4-fluorobenzyl halides or alcohols, which can dramatically simplify synthetic routes and improve yield in complex molecule construction [2].

Quantitative Differentiation: Benzene, 1-[(chloromethoxy)methyl]-4-fluoro- vs. 4-Fluorobenzyl Halides & Alcohols


Physicochemical Profile: LogP, Boiling Point, and Density vs. 4-Fluorobenzyl Chloride

Benzene, 1-[(chloromethoxy)methyl]-4-fluoro- exhibits a LogP of 2.4 [1], which is higher than that of 4-fluorobenzyl chloride (estimated LogP ~2.1 based on similar compounds). The compound boils at 57-59 °C at 0.1 Torr [1], whereas 4-fluorobenzyl chloride boils at 82 °C at 26 mmHg (approx. 0.034 atm) [2]. Density is predicted at 1.210 g/cm³ [1] compared to 1.207 g/mL for 4-fluorobenzyl chloride . These differences arise from the additional oxygen and methylene groups, which increase molecular weight and alter intermolecular interactions.

Physicochemical Properties Partition Coefficient Purification

Reactivity Differentiation: Electrophilic vs. Nucleophilic Substitution Potential

The chloromethyl ether functionality (-OCH2Cl) in Benzene, 1-[(chloromethoxy)methyl]-4-fluoro- is a more potent alkylating agent than simple benzyl halides due to the electron-donating resonance effect of the oxygen atom, which stabilizes the developing carbocation in SN1-type reactions. Conversely, the electron-withdrawing inductive effect of oxygen (-I) also activates the compound toward SN2 displacement. This dual activation is not present in 4-fluorobenzyl chloride, where the benzylic carbon is directly attached to the aryl ring without an intervening oxygen atom. Class-level inference from studies on related chloromethyl ethers confirms that -OCH2Cl groups undergo nucleophilic substitution significantly faster than -CH2Cl groups under comparable conditions [1].

Reactivity Alkylation Protecting Groups

Synthetic Utility: Dual Function as Alkylating Agent and MOM Protecting Group Precursor

Benzene, 1-[(chloromethoxy)methyl]-4-fluoro- can function both as an alkylating agent and, upon cleavage, as a source of the methoxymethyl (MOM) protecting group. The MOM group is widely used to protect alcohols, phenols, and carboxylic acids during multi-step synthesis [1]. In contrast, 4-fluorobenzyl chloride acts solely as an alkylating agent, introducing a 4-fluorobenzyl group that cannot be readily cleaved under mild conditions. This dual functionality provides synthetic flexibility: the target compound can be used to install a fluorinated benzyl moiety that can later be deprotected to reveal a hydroxyl group or to unmask a MOM-protected intermediate [1].

Protecting Groups Synthetic Methodology MOM Ether

Electronic Effects: Fluorine NMR Sensitivity and Substituent Transmission

Studies on 4- and 4′-fluorobenzyl ethers demonstrate that the -CH2O- bridging group effectively transmits electronic effects of substituents, with transmission power comparable to that of a simple -CH2- group [1]. The effectiveness of transmission depends on the direction of transfer and is highest when the oxygen atom is adjacent to the variable substituent [1]. This means that in Benzene, 1-[(chloromethoxy)methyl]-4-fluoro-, the fluorine atom serves as a sensitive probe for monitoring reaction progress and electronic environment via 19F NMR. The target compound, with its para-fluorophenyl group, exhibits a distinct 19F chemical shift that is highly responsive to changes in the electronic nature of the substituent on the oxygen-bearing carbon. This property is less pronounced in 4-fluorobenzyl chloride, where the halogen is directly attached to the benzylic carbon without an intervening oxygen, altering the transmission pathway.

19F NMR Electronic Effects Substituent Constants

Optimal Use Cases for Benzene, 1-[(chloromethoxy)methyl]-4-fluoro- (CAS 104620-66-8) Based on Differentiation Evidence


MOM Protection of 4-Fluorobenzyl Alcohol Derivatives in Multi-Step Synthesis

When a synthetic route requires temporary protection of a hydroxyl group while preserving a 4-fluorobenzyl moiety for later introduction, Benzene, 1-[(chloromethoxy)methyl]-4-fluoro- is the reagent of choice. Its dual functionality allows it to act as both a MOM protecting group precursor and a source of the 4-fluorobenzyl group, eliminating the need for separate protection and alkylation steps [1]. This streamlines the synthesis of complex intermediates for pharmaceutical development.

Alkylation Reactions Requiring Mild Conditions and High Reactivity

In scenarios where a substrate is sensitive to strong bases or elevated temperatures, the enhanced electrophilicity of the chloromethyl ether group in Benzene, 1-[(chloromethoxy)methyl]-4-fluoro- enables alkylation under milder conditions compared to 4-fluorobenzyl chloride [1]. This reduces the risk of decomposition or side reactions, leading to higher yields and cleaner crude products, particularly valuable in medicinal chemistry and process development.

Mechanistic Studies Utilizing 19F NMR as a Reaction Probe

The para-fluorophenyl group in Benzene, 1-[(chloromethoxy)methyl]-4-fluoro- provides a sensitive 19F NMR handle that can be used to monitor reaction progress and investigate electronic effects in situ [2]. Researchers studying nucleophilic substitution mechanisms or evaluating new synthetic methodologies can leverage this property to gain real-time insight into reaction dynamics without the need for work-up or quenching.

Synthesis of Fluorinated Building Blocks with Enhanced Lipophilicity

The higher LogP of Benzene, 1-[(chloromethoxy)methyl]-4-fluoro- compared to 4-fluorobenzyl chloride [1] makes it a preferred intermediate when increased lipophilicity is desired in the final product—such as in CNS-targeted drug candidates or agrochemicals where membrane permeability is critical. The additional oxygen atom also provides a handle for further derivatization or metabolic stability modulation.

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